1-Propanesulfonamide, N-phenyl-
Description
Overview of Sulfonamide Compounds in Chemical Sciences
Sulfonamides are a class of organosulfur compounds characterized by the -SO₂NR₂ functional group, where a sulfonyl group is linked to an amine. This structural motif is the foundation for a vast array of molecules with significant applications. In the realm of medicinal chemistry, sulfonamides are renowned as the basis for sulfa drugs, the first broadly effective systemic antibacterials. nih.gov Their mechanism of action often involves the competitive inhibition of dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis in bacteria. nih.gov Beyond their antibacterial properties, sulfonamides exhibit a wide spectrum of pharmacological activities, including diuretic, hypoglycemic, anticonvulsant, and anti-inflammatory effects. nih.govnih.gov The versatility of the sulfonamide group stems from its ability to act as a stable, yet modifiable, scaffold, allowing for the synthesis of derivatives with fine-tuned biological activities. nih.gov
The chemical reactivity of the sulfonamide group is also of fundamental interest. The classic method for their synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine. mdpi.com The rigidity and crystallinity often imparted by the sulfonamide group make it a useful derivative for the characterization of amines. mdpi.com
Historical Context and Evolution of N-Phenylsulfonamide Research
The journey of sulfonamides began in the 1930s at Bayer AG, where the investigation of coal-tar dyes for medicinal purposes led to the discovery of Prontosil, the first commercially available antibacterial sulfonamide. nih.gov This discovery was a watershed moment in medicine and spurred intensive research into related compounds.
N-phenylsulfonamides, where the sulfonamide nitrogen is directly attached to a phenyl group, represent a significant subclass. Early research focused on understanding the structure-activity relationships of these compounds, particularly how substitution on the phenyl ring influences their biological and physical properties. While the parent N-phenylsulfonamide is a relatively simple structure, it serves as a foundational building block for more complex molecules. Over the decades, research has evolved from a primary focus on antibacterial agents to exploring the potential of N-phenylsulfonamide derivatives in a multitude of therapeutic areas. This includes their investigation as enzyme inhibitors, anticonvulsants, and even as components in materials science. nih.govnih.gov
Contemporary Significance and Research Trajectories of 1-Propanesulfonamide, N-phenyl- and Related Analogs
In the contemporary scientific landscape, research into N-phenylsulfonamides and their analogs, including 1-Propanesulfonamide, N-phenyl-, continues to be an active area of investigation. While specific research on 1-Propanesulfonamide, N-phenyl- is not extensively documented in publicly available literature, the study of its close analogs provides significant insights into its potential properties and research directions.
Current research often focuses on the synthesis of novel N-phenylalkanesulfonamides and the evaluation of their biological activities. For instance, studies on N-phenyl-2-phthalimidoethanesulfonamide derivatives have explored their anticonvulsant properties, indicating that substitution on the N-phenyl ring can modulate activity. nih.gov Other research has investigated N-phenylsulfonamide derivatives as inhibitors of various enzymes, highlighting the potential for this class of compounds in the development of targeted therapies. nih.gov
The structural simplicity of 1-Propanesulfonamide, N-phenyl- makes it an interesting model compound for fundamental studies. Its physicochemical properties, though not widely reported, can be inferred from related structures. The interplay between the flexible propyl chain and the rigid N-phenylsulfonamide core is of interest for understanding conformational preferences and intermolecular interactions in the solid state. Crystal structure analyses of related N-phenylalkanesulfonamides often reveal the formation of hydrogen-bonded networks, which are crucial for crystal packing and can influence physical properties like melting point and solubility. nih.gov
Detailed Research Findings on N-Phenylsulfonamide Analogs
Due to the limited specific data on 1-Propanesulfonamide, N-phenyl-, this section presents findings from closely related N-phenylsulfonamide analogs to illustrate the general characteristics and research interest in this class of compounds.
Table 1: Physicochemical Properties of N-Phenylpropanamide (An Amide Analog)
While not a sulfonamide, N-phenylpropanamide shares a similar N-phenyl and propionyl substructure, providing some comparative physicochemical data.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO | PubChem |
| Molecular Weight | 149.19 g/mol | PubChem |
| Melting Point | 105-107 °C | Commercial Supplier |
| Boiling Point | 299.8 °C | Commercial Supplier |
| LogP | 1.6 | PubChem |
Table 2: Spectroscopic Data for N-(substituted phenyl)-methanesulfonamides (Sulfonamide Analogs)
This table summarizes typical spectroscopic features observed for N-phenylmethanesulfonamides, which are close structural analogs of 1-Propanesulfonamide, N-phenyl-. The data is generalized from a study on various substituted derivatives. nih.gov
| Spectroscopic Technique | Key Features and Typical Chemical Shifts/Frequencies |
| ¹H NMR | δ (ppm): Aromatic protons (7.0-8.0), N-H proton (variable, often broad), CH₃ of methanesulfonyl (around 3.0) |
| ¹³C NMR | δ (ppm): Aromatic carbons (110-140), Carbon of methanesulfonyl (around 40) |
| IR Spectroscopy | ν (cm⁻¹): N-H stretch (3200-3300), Asymmetric SO₂ stretch (1310-1340), Symmetric SO₂ stretch (1140-1160) |
Table 3: Biological Activity of Selected N-Phenylsulfonamide Derivatives
This table showcases the diverse biological activities reported for various N-phenylsulfonamide analogs, indicating the therapeutic potential of this structural class.
| Compound/Derivative Class | Biological Activity | Research Focus | Source |
| N-phenyl-2-phtalimidoethanesulfonamide derivatives | Anticonvulsant activity | Investigating the effect of substituents on the N-phenyl ring on anticonvulsant efficacy. | nih.gov |
| Acyl sulfonamide derivatives with spiro cycles | NaV1.7 inhibitors for antinociception | Development of novel pain therapeutics. | nih.gov |
| N-(1H-indazol-6-yl)benzenesulfonamide derivatives | Potent PLK4 inhibitors | Exploration of anticancer agents targeting polo-like kinase 4. | nih.gov |
| N'-Phenylhydrazides (related amide structures) | Antifungal agents | Discovery of new antifungal lead compounds. | mdpi.com |
The research on these analogs underscores the vast potential for discovering new bioactive molecules based on the N-phenylsulfonamide scaffold. The specific properties of 1-Propanesulfonamide, N-phenyl- would likely be influenced by the electronic and steric nature of the propyl group compared to the methyl or more complex groups in the studied analogs. Further dedicated research on 1-Propanesulfonamide, N-phenyl- is warranted to fully elucidate its chemical and biological profile.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-phenylpropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-2-8-13(11,12)10-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNCGXPHRHYJJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2064442 | |
| Record name | 1-Propanesulfonamide, N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6655-25-0 | |
| Record name | N-Phenyl-1-propanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6655-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanesulfonamide, N-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006655250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanesulfonamide, N-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanesulfonamide, N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Propanesulfonamide, N Phenyl and Its Derivatives
Foundational Synthetic Routes to N-Phenylsulfonamides
The classical and most direct method for synthesizing N-phenylsulfonamides involves the coupling of an amine with a sulfonyl chloride. This approach has been a reliable and widely used strategy for decades.
Amine-Sulfonyl Chloride Coupling Reactions
The most common synthesis of N-phenylsulfonamides is achieved through the reaction of a primary or secondary amine with a sulfonyl chloride, a method often referred to as sulfonylation. cbijournal.com For the specific synthesis of 1-Propanesulfonamide, N-phenyl-, this involves the reaction of aniline (B41778) with 1-propanesulfonyl chloride. nih.govnih.govresearchgate.net This reaction is a nucleophilic substitution where the amine's nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a new sulfur-nitrogen bond.
The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or sodium carbonate, to neutralize the hydrochloric acid (HCl) generated as a byproduct. cbijournal.comsci-hub.se While aliphatic amines generally react to give high yields of the desired sulfonamide, aromatic amines like aniline may require more forcing conditions, such as elevated temperatures and longer reaction times, and can sometimes result in lower yields. researchgate.net
A significant challenge with aromatic amines is the potential for double substitution, which forms an undesired sulfonimide byproduct. researchgate.net The reactivity of the amine is a critical factor; the lone pair of electrons on the nitrogen atom in aniline is delocalized into the benzene (B151609) ring, making it less nucleophilic and thus less reactive compared to aliphatic amines. chemistrysteps.com
Influence of Catalysts and Reaction Conditions on Synthesis Efficiency
The efficiency of the amine-sulfonyl chloride coupling can be significantly influenced by various factors, including the choice of catalyst, solvent, and other reaction conditions.
Catalysts: While many traditional syntheses proceed without a specific catalyst, relying on a base to drive the reaction, modern methods have explored catalytic approaches. For instance, Lewis acids have been shown to activate sulfonyl fluorides for reaction with amines. organic-chemistry.org Iron(II) chloride (FeCl2) has been used as a catalyst in reactions coupling nitroarenes with sodium arylsulfinates to form N-arylsulfonamides under mild conditions. organic-chemistry.org
Reaction Conditions: The choice of solvent can have a profound effect on reaction rates and outcomes. Solvents such as dichloromethane, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are commonly used. researchgate.netdntb.gov.ua However, the specific solvent can influence the reaction mechanism. Studies have shown that in protic solvents, bond-making is often the rate-determining step, whereas in aprotic solvents, bond-breaking can be rate-limiting. researchgate.net The temperature is also a critical parameter; while some reactions can be performed at room temperature, others, particularly with less reactive aromatic amines, may require heating to 120°C or higher to achieve reasonable yields. sci-hub.searkat-usa.org The use of an appropriate base is crucial for scavenging the HCl byproduct and driving the reaction to completion. sci-hub.se
Modern Approaches and Methodological Advancements
Recent research has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of N-phenylsulfonamides.
Chemo- and Regioselective Synthesis Strategies
Achieving selectivity is a key goal in modern organic synthesis, particularly when dealing with complex molecules containing multiple reactive sites.
Chemoselectivity: Methods have been developed for the selective sulfonylation of a more electron-rich amine in the presence of an electron-poor one. researchgate.net This is particularly advantageous when synthesizing molecules with multiple amine groups of differing reactivity. Furthermore, chemoselective sulfonylation of the amino group in amino alcohols and amino phenols has been achieved, highlighting the ability to target specific functional groups within a molecule. researchgate.net
Regioselectivity: In the case of substituted anilines, the position of substitution is crucial. Direct sulfonation of aniline with concentrated sulfuric acid at high temperatures (190°C) predominantly yields the para-substituted product. chemistrysteps.com Palladium-catalyzed reactions have also been developed that show excellent regioselectivity. rsc.org For example, a palladium-catalyzed one-pot amino-sulfonylation of aryl iodides has been shown to produce aryl primary sulfonamides with excellent regioselectivity and good functional group compatibility under mild conditions. researchgate.net
Utilization of Sustainable and Green Chemistry Principles
There is a growing emphasis on developing synthetic methods that are environmentally benign. This involves using non-toxic solvents, reducing waste, and employing energy-efficient processes. researchgate.netdntb.gov.ua
Several "green" approaches to sulfonamide synthesis have been reported:
Water as a Solvent: A facile and environmentally friendly method for synthesizing sulfonamides has been developed using water as the solvent. sci-hub.sersc.org This method often uses equimolar amounts of the amine and sulfonyl chloride and avoids the need for organic bases, with product isolation achieved by simple filtration after acidification. rsc.org
Solvent-Free Conditions: A general, mild, and convenient solvent-free method has been developed for the synthesis of various N-aryl and N-alkylsulfonamides at room temperature, resulting in high yield and purity. researchgate.net
Alternative Reagents: To avoid the use of often toxic and reactive sulfonyl chlorides, alternative sulfur sources like sodium sulfinate are being used. researchgate.net An efficient method for preparing sulfonamides from sodium sulfinates and amines mediated by ammonium (B1175870) iodide (NH4I) has been reported, offering a general and environmentally friendly route. nih.gov Another approach involves the iron-promoted reaction of sulfonyl halides with nitroarenes in an aqueous medium, using iron dust as the reductant. nih.gov
Deep Eutectic Solvents (DESs): A sustainable protocol using choline (B1196258) chloride-based deep eutectic solvents has been developed for synthesizing sulfonamides from amines and sulfonyl chlorides at ambient temperature. researchgate.net
Optimization of Reaction Parameters for Yield and Purity
Maximizing the yield and ensuring the high purity of the final product are critical for both laboratory-scale synthesis and industrial production. This is often achieved through the systematic optimization of various reaction parameters.
Factorial design experiments are a powerful tool for optimizing reaction conditions by simultaneously considering multiple factors such as temperature, reaction time, and reactant ratios. rsc.org For the synthesis of sulfonamides, key parameters that are often optimized include:
Temperature: The reaction temperature can significantly impact the rate and yield. For instance, in the NH4I-mediated reaction of sodium sulfinates and amines, the reaction was found to be sensitive to temperature, with 80°C being optimal. nih.govresearchgate.net
Catalyst Loading: The amount of catalyst used can affect both the efficiency and the cost of the reaction. Studies have optimized catalyst loading to find the minimum amount required for maximum yield. arkat-usa.org
Reactant Stoichiometry: Using equimolar amounts of reactants can be more atom-economical and simplify purification. rsc.org However, in some cases, using an excess of one reactant may be necessary to drive the reaction to completion.
Purification Techniques: High purity is often achieved through techniques like recrystallization or column chromatography. The choice of solvent for recrystallization is crucial for obtaining pure crystals. Simple filtration of the precipitated product after acidification is a feature of some green chemistry protocols, which minimizes the need for further purification. sci-hub.sersc.org
Table of Reaction Parameters and Yields for Sulfonamide Synthesis
| Sulfur Source | Amine/Nitrogen Source | Catalyst/Mediator | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Sulfonyl Chlorides | Amines | Potassium Carbonate | PEG-400 | 120 | 72-88 | sci-hub.se |
| Sulfonyl Chlorides | Amino Acids | Sodium Carbonate | Water | Room Temp | 88-93 | sci-hub.se |
| Sodium Sulfinates | Amines | Ammonium Iodide | Acetonitrile (B52724) | 80 | Moderate to Excellent | nih.gov |
| Nitroarenes | Sodium Arylsulfinates | FeCl2 / NaHSO3 | DMSO | Mild | Good to Excellent | organic-chemistry.org |
| Sulfonyl Chlorides | Amines | Choline Chloride/Glycerol | Deep Eutectic Solvent | Ambient | up to 97 | researchgate.net |
Directed Synthesis of Structurally Modified N-Phenylpropanesulfonamide Analogs
The targeted synthesis of structurally modified N-phenylpropanesulfonamide analogs is a key area of research, enabling the fine-tuning of their physicochemical and biological properties. This is achieved through systematic modifications of the core structure, specifically by introducing various substituents onto the phenyl ring, altering the aliphatic sulfonamide chain, creating chiral derivatives with defined stereochemistry, and preparing isotopically labeled versions for in-depth mechanistic studies.
Diversification via Substitutions on the Phenyl Moiety
The introduction of substituents onto the N-phenyl ring of 1-propanesulfonamide is a primary strategy for creating a diverse library of analogs. This is typically achieved by starting with an appropriately substituted aniline, which is then reacted with 1-propanesulfonyl chloride. The nature and position of the substituents on the phenyl ring can significantly influence the molecule's properties.
A common synthetic route involves the reaction of a substituted aniline with a sulfonyl chloride in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. nih.gov For instance, the synthesis of N-(2-tert-butyl-6-methylphenyl)-4-methylbenzenesulfonamide was accomplished by reacting 2-tert-butyl-6-methylaniline (B76606) with 4-tosyl chloride. nih.gov Although this example uses a benzenesulfonamide, the principle is directly applicable to propanesulfonamides.
Similarly, the synthesis of halogen-substituted N-phenylbenzimidazoles, which also involves the coupling of an N-phenyl-containing fragment, demonstrates the feasibility of incorporating halogen atoms. google.com These halogenated derivatives can serve as versatile intermediates for further functionalization through cross-coupling reactions. google.com The synthesis of various N-phenylsulfonamide derivatives starting from aniline has been shown to produce compounds in high yields, ranging from 69% to 95%. google.com
The introduction of functionalities such as imides and aminophthalimides onto the phenyl ring has also been explored. nih.gov For example, tetrafluorophthalimide (B2386555) derivatives of phenyl sulfonamides have been synthesized and evaluated for their biological activities. nih.gov These examples underscore the broad scope of possible substitutions on the phenyl moiety to generate novel N-phenylpropanesulfonamide analogs.
Table 1: Examples of Synthesized N-Phenylsulfonamide Derivatives with Phenyl Ring Substitutions
| Derivative Name | Starting Aniline | Key Reagents | Reference |
| N-(2-tert-Butyl-6-methylphenyl)-4-methylbenzenesulfonamide | 2-tert-Butyl-6-methylaniline | 4-Tosyl chloride, Pyridine | nih.gov |
| Halogen-substituted 2-aryl-N-phenylbenzimidazoles | N-Phenyl-o-phenylenediamine | Halogen-substituted benzaldehyde | google.com |
| Various N-phenylsulfonamide derivatives | Aniline | Various sulfonyl chlorides | google.com |
| Tetrafluorophthalimide phenyl sulfonamide derivatives | Substituted anilines | Tetrafluorophthalic anhydride (B1165640) | nih.gov |
Structural Variations of the Aliphatic Sulfonamide Chain
Modifications to the 1-propane chain of N-phenylpropanesulfonamide offer another avenue for structural diversification. These changes can include altering the chain length, introducing branching, unsaturation, or cyclic structures. The synthesis of these analogs typically starts with a modified sulfonyl chloride.
For instance, the synthesis of N-phenyl-cyclopropanesulfonamide involves the reaction of cyclopropanesulfonyl chloride with aniline. This introduces a rigid cyclopropyl (B3062369) group in place of the propyl chain, which can have a significant impact on the molecule's conformation and biological activity. The synthesis of cyclopropanesulfonamide (B116046) itself can be achieved by reacting cyclopropylsulfonyl chloride with ammonia.
The synthesis of the requisite sulfonyl chlorides is a key step. 1-Propanesulfonyl chloride, the precursor to the parent compound, can be synthesized from propane-1-sulfonic acid using reagents like 2,4,6-trichloro- google.comchemicalbook.com-triazine (TCT) and triethylamine (B128534) under microwave irradiation. chemicalbook.comchemicalbook.com By starting with different sulfonic acids (e.g., ethanesulfonic acid, butanesulfonic acid), the length of the aliphatic chain can be readily varied.
Furthermore, substitutions can be introduced along the aliphatic chain. While direct examples for N-phenylpropanesulfonamide are not abundant in the provided literature, the synthesis of N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide illustrates the principle of incorporating substituents on an aliphatic chain attached to a phenyl-containing amine. mdpi.com This suggests that chloro-substituted propanesulfonyl chlorides could be used to generate analogs with functionalized aliphatic chains. The introduction of unsaturation, for example, to form N-phenyl-2-propenesulfonamide, would be another possible modification, likely starting from 2-propenesulfonyl chloride.
Table 2: Examples of Structural Variations on the Aliphatic Sulfonamide Chain
| Variation Type | Example Precursor | Synthetic Approach | Reference |
| Cyclization | Cyclopropanesulfonyl chloride | Reaction with aniline | |
| Chain Length Variation | Ethanesulfonyl chloride, Butanesulfonyl chloride | Reaction with aniline | (By analogy) |
| Substitution on Chain | 3-Chloro-1-propanesulfonyl chloride | Reaction with aniline | (By analogy to mdpi.com) |
| Unsaturation | 2-Propene-1-sulfonyl chloride | Reaction with aniline | (Hypothetical) |
Stereoselective Synthesis of Chiral Derivatives
The development of stereoselective synthetic methods allows for the preparation of chiral N-phenylpropanesulfonamide derivatives with high enantiomeric purity. A significant advancement in this area is the catalytic enantioselective synthesis of N-C axially chiral N-(2,6-disubstituted-phenyl)sulfonamides.
This has been achieved through a palladium-catalyzed N-allylation of secondary sulfonamides. nih.gov Specifically, the reaction of N-(2-arylethynyl-6-methylphenyl)sulfonamides with an allyl source in the presence of a chiral palladium catalyst, such as one derived from the (S,S)-Trost ligand, can produce rotationally stable N-C axially chiral sulfonamides with good enantioselectivity. nih.gov This method allows for the controlled synthesis of one enantiomer over the other, which is crucial for studying the biological activity of stereoisomers.
The enantioselectivity of these reactions can be influenced by the substituents on the phenyl ring and the nature of the chiral ligand. nih.gov For example, in the N-allylation of secondary sulfonamides bearing various 2,6-disubstituted-phenyl groups, the choice of substituents was shown to be important for achieving high enantiomeric excess. nih.gov
Another approach to stereoselective synthesis involves the use of chiral auxiliaries. While not directly applied to N-phenylpropanesulfonamide in the provided literature, the use of tert-butanesulfinamide as a chiral auxiliary in the synthesis of other chiral sulfonamide-containing compounds is a well-established strategy. chemicalbook.com This method typically involves the condensation of the chiral sulfinamide with an aldehyde to form a chiral sulfinylimine, followed by a stereoselective addition reaction and subsequent removal of the auxiliary.
Table 3: Enantioselective Synthesis of N-C Axially Chiral N-Phenylsulfonamides
| Substrate | Catalyst/Ligand | Product Type | Enantiomeric Excess (ee) | Reference |
| N-(2-Arylethynyl-6-methylphenyl)sulfonamides | (S,S)-Trost ligand-(allyl-PdCl)₂ | N-C axially chiral N-allylated sulfonamides | Up to 92% | nih.gov |
| N-(ortho-tert-Butylphenyl)sulfonamides | Chiral Pd-catalyst | N-C axially chiral sulfonamides | High | nih.gov |
Preparation of Isotopically Labeled N-Phenylpropanesulfonamides for Mechanistic Studies
Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms, studying metabolic pathways, and in binding assays. The synthesis of isotopically labeled N-phenylpropanesulfonamides involves the incorporation of isotopes such as deuterium (B1214612) (²H), tritium (B154650) (³H), or carbon-13 (¹³C) into the molecule.
A specific example is the synthesis of [³H]N-2-(4-(N-benzamido)phenyl)propyl-2-propanesulfonamide, which has been developed as a radioligand. chemicalbook.com While this is a 2-propanesulfonamide derivative, the labeling strategy can be adapted. The synthesis of such radiolabeled compounds typically involves the use of a labeled precursor at a late stage of the synthesis to maximize the incorporation of the expensive isotope.
The mechanistic understanding of how sulfonamides interact with their biological targets can also be investigated using isotopically labeled compounds. For example, understanding the molecular mechanism of resistance to sulfonamide antibiotics has been aided by detailed structural and functional analyses. chemicalbook.com While not directly involving isotopic labeling, these studies highlight the importance of understanding the molecular interactions, which can be further probed with labeled analogs.
The general approach to preparing isotopically labeled sulfonamides would involve either starting with a labeled aniline or a labeled propanesulfonyl chloride. For instance, a ¹³C-labeled propanesulfonyl chloride could be synthesized from a ¹³C-labeled propanol (B110389) or propane-1-sulfonic acid. The labeled sulfonyl chloride would then be reacted with the desired aniline to produce the final isotopically labeled N-phenylpropanesulfonamide.
Table 4: Example of an Isotopically Labeled N-Phenylpropanesulfonamide Derivative
| Labeled Compound | Isotope | Application | Reference |
| [³H]N-2-(4-(N-Benzamido)phenyl)propyl-2-propanesulfonamide | Tritium (³H) | Radioligand for AMPA receptor studies | chemicalbook.com |
Reaction Chemistry and Mechanistic Investigations of N Phenylsulfonamides
Reactivity Profiles of the Sulfonamide Functional Group
The sulfonamide functional group (-SO₂NH-) is central to the chemical reactivity of 1-Propanesulfonamide, N-phenyl-. A defining characteristic of this group is the acidic nature of the hydrogen atom attached to the nitrogen. The strong electron-withdrawing effect of the adjacent sulfonyl group (SO₂) makes this N-H bond acidic, facilitating its removal by a base. This deprotonation results in the formation of a resonance-stabilized sulfonamidate anion, which is a potent nucleophile and a key intermediate in many of its reactions.
The reactivity of the sulfonamide group is also modulated by the substituents attached to the sulfur and nitrogen atoms. In 1-Propanesulfonamide, N-phenyl-, the propyl group on the sulfur and the phenyl group on the nitrogen influence the electron density and steric environment around the reactive center, thereby affecting its chemical behavior.
Chemical Transformations Involving the N-Phenyl Moiety
The N-phenyl group in 1-Propanesulfonamide, N-phenyl- is an active participant in various chemical transformations. While the sulfonamide group deactivates the phenyl ring towards electrophilic aromatic substitution, it directs incoming electrophiles to the ortho and para positions. This allows for selective functionalization of the aromatic ring.
Furthermore, the N-phenyl moiety can undergo a variety of modern synthetic reactions. For instance, it can be a substrate in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. These reactions enable the formation of new carbon-carbon or carbon-nitrogen bonds, providing a powerful tool for the synthesis of more complex molecules derived from the N-phenylsulfonamide scaffold.
Intramolecular and Intermolecular Reaction Pathways
N-Phenylsulfonamides can participate in both intramolecular (within the same molecule) and intermolecular (between different molecules) reactions, leading to a diverse range of products. Intramolecular reactions often involve the interaction of the sulfonamide group with another part of the molecule. A notable example is the rhodium-catalyzed intramolecular C-H amination, where the sulfonamide nitrogen can insert into a C-H bond on the phenyl ring or the alkyl chain, forming heterocyclic structures.
Intermolecular reactions are more common and involve the reaction of 1-Propanesulfonamide, N-phenyl- with other reagents. A fundamental transformation is the N-alkylation or N-arylation of the sulfonamide nitrogen. After deprotonation, the resulting sulfonamidate anion can react with various electrophiles like alkyl or aryl halides. This Mitsunobu reaction, for instance, allows for the formation of N-substituted products under mild conditions.
Detailed Elucidation of Reaction Mechanisms and Transition States
Understanding the precise step-by-step pathways, or mechanisms, of these reactions is crucial for controlling their outcomes. For example, the N-arylation of sulfonamides with aryl halides, often catalyzed by copper or palladium, proceeds through a series of steps including oxidative addition, ligand exchange, and reductive elimination. The exact sequence and the nature of the intermediates and transition states can be investigated using a combination of experimental techniques and computational modeling.
Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for elucidating these complex reaction mechanisms. DFT calculations allow researchers to map out the potential energy surface of a reaction, identifying the lowest energy pathway and characterizing the structures and energies of transition states. This provides a detailed, molecular-level understanding of how the reaction proceeds.
Studies on Catalyst Performance and Reaction Kinetics
Catalysts are frequently employed to improve the efficiency and selectivity of reactions involving N-phenylsulfonamides. In cross-coupling reactions, the choice of the metal catalyst (e.g., palladium, copper, or rhodium) and the ancillary ligands is critical for achieving high yields and specific products. The performance of these catalysts is a subject of ongoing research, with efforts focused on developing more active, stable, and selective catalytic systems.
Structural Characterization and Elucidation Methodologies
Advanced Spectroscopic Techniques for Molecular Structure Determination
Spectroscopy is a cornerstone in the structural elucidation of organic molecules. By probing the interaction of the compound with electromagnetic radiation, various spectroscopic methods offer a wealth of information about its chemical structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-Propanesulfonamide, N-phenyl-, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.
In a typical ¹H NMR spectrum, the protons of the propyl group would exhibit characteristic signals. The methyl (CH₃) protons would appear as a triplet, the methylene (B1212753) (CH₂) protons adjacent to the methyl group would be a sextet, and the methylene protons attached to the sulfur atom would present as a triplet. The protons on the phenyl ring would typically appear in the aromatic region of the spectrum. The N-H proton of the sulfonamide group would be visible as a singlet, and its chemical shift can be sensitive to the solvent and concentration. researchgate.net
The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The three carbon atoms of the propyl group would have different chemical shifts, as would the carbon atoms of the phenyl ring. youtube.com The number of signals in the aromatic region can indicate the substitution pattern of the phenyl ring.
2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. A COSY spectrum would show correlations between adjacent protons, for instance, between the different methylene groups of the propyl chain. An HSQC spectrum would correlate each proton with the carbon atom to which it is directly attached.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 1-Propanesulfonamide, N-phenyl-
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| CH₃ | 0.9 - 1.1 (triplet) | 12 - 15 |
| -CH₂-CH₃ | 1.6 - 1.9 (sextet) | 16 - 20 |
| -SO₂-CH₂- | 3.0 - 3.3 (triplet) | 50 - 55 |
| Phenyl H | 7.1 - 7.5 (multiplets) | 120 - 140 |
| N-H | Variable (singlet) | - |
Note: These are predicted values based on typical chemical shifts for similar functional groups.
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The absorption of IR radiation or the scattering in Raman analysis corresponds to the vibrational modes of specific bonds.
For 1-Propanesulfonamide, N-phenyl-, the IR spectrum would show characteristic strong absorption bands for the sulfonyl (SO₂) group. youtube.com Specifically, asymmetric and symmetric stretching vibrations of the S=O bonds are expected in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The N-H stretch of the sulfonamide group would appear as a peak in the region of 3300-3200 cm⁻¹. The S-N stretching vibration would be observed in the 940-880 cm⁻¹ range. Additionally, C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would be visible around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
Raman spectroscopy provides complementary information. While the S=O stretches are also observable in Raman spectra, the C-S and S-N bonds often give rise to distinct signals. The aromatic ring vibrations are also typically strong in Raman spectra.
Table 2: Key Vibrational Frequencies for 1-Propanesulfonamide, N-phenyl-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretch | 3300 - 3200 |
| C-H (aromatic) | Stretch | 3100 - 3000 |
| C-H (aliphatic) | Stretch | 3000 - 2850 |
| S=O | Asymmetric Stretch | 1370 - 1330 |
| S=O | Symmetric Stretch | 1180 - 1160 |
| S-N | Stretch | 940 - 880 |
Note: These are typical ranges for sulfonamide functional groups.
Mass spectrometry (MS) is a destructive analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For 1-Propanesulfonamide, N-phenyl-, high-resolution mass spectrometry would be used to determine its exact molecular formula.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for the separation, isolation, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a particularly powerful technique for these purposes.
High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of 1-Propanesulfonamide, N-phenyl-. A reversed-phase HPLC method would likely be developed, using a C18 or a phenyl-bonded stationary phase. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure good peak shape.
By monitoring the elution profile with a UV detector, the presence of any impurities can be detected and quantified. A pure sample of 1-Propanesulfonamide, N-phenyl- would ideally show a single, sharp peak. The retention time of this peak would be characteristic of the compound under the specific chromatographic conditions. The method can be validated for linearity, accuracy, and precision to ensure reliable purity determination.
Table 3: Illustrative HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
Note: These are example parameters and would require optimization for the specific compound.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and inexpensive qualitative method for monitoring the progress of the synthesis of N-aryl sulfonamides. It is instrumental in determining the completion of the reaction by observing the consumption of starting materials, such as aniline (B41778) and 1-propanesulfonyl chloride, and the formation of the N-phenyl-1-propanesulfonamide product. Additionally, TLC is used to identify the optimal solvent system for the separation of the product from impurities prior to purification by column chromatography.
In a typical TLC analysis for compounds in the sulfonamide class, a small amount of the reaction mixture is spotted onto a TLC plate, which is commonly coated with silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase. The choice of eluent is critical for achieving good separation. For N-aryl sulfonamides, which are moderately polar, mixtures of a non-polar solvent like petroleum ether or hexanes and a more polar solvent such as ethyl acetate (B1210297) or acetone (B3395972) are frequently employed. nih.govd-nb.info The separation is based on the differential partitioning of the compounds between the stationary phase (silica gel) and the mobile phase.
After the solvent front has moved up the plate, the plate is removed, dried, and the separated spots are visualized. While some compounds may be visible to the naked eye, it is common to use ultraviolet (UV) light for visualization, especially for aromatic compounds like N-phenyl-1-propanesulfonamide which are expected to be UV-active. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated for each spot and helps in identifying the components of the mixture. Although specific Rf values for 1-Propanesulfonamide, N-phenyl- are not detailed in the provided literature, the technique's application to related sulfonamides is well-established for reaction monitoring. nih.gov
Column Chromatography for Purification
Following the synthesis of 1-Propanesulfonamide, N-phenyl-, column chromatography is the standard method for its purification to remove unreacted starting materials, catalysts, and byproducts. nih.gov This technique operates on the same principles as TLC but on a preparative scale.
The crude product is typically dissolved in a minimal amount of solvent and loaded onto a glass column packed with a stationary phase, most commonly silica gel. The selection of the eluent, or mobile phase, is guided by the preliminary TLC analysis. The goal is to choose a solvent system that provides a good separation between the desired sulfonamide and any impurities.
For the purification of N-aryl sulfonamides, which includes compounds structurally similar to 1-Propanesulfonamide, N-phenyl-, a common practice is to use a gradient of solvents. The process often starts with a less polar solvent system to elute non-polar impurities, and the polarity is gradually increased to elute the product. nih.gov The table below summarizes typical solvent systems used for the column chromatography of related N-aryl sulfonamides, which would be applicable for the purification of 1-Propanesulfonamide, N-phenyl-.
| Stationary Phase | Mobile Phase (Eluent) | Compound Class |
| Silica Gel | 50-80% Ethyl Acetate in Petroleum Ether | (Hetero)aryl Sulfonamides nih.gov |
| Silica Gel | 20% Acetone in Hexanes | N-phenylbenzenesulfonamide |
| Silica Gel | 20-40% Ethyl Acetate in Petroleum Ether/Hexane | Diaryl Sulfonamides d-nb.info |
The fractions are collected as the eluent passes through the column. Each fraction is then analyzed by TLC to determine which fractions contain the pure product. The fractions containing the pure 1-Propanesulfonamide, N-phenyl- are then combined, and the solvent is removed, typically by rotary evaporation, to yield the purified solid compound.
Computational Chemistry and Theoretical Studies on N Phenylpropanesulfonamides
Quantum Chemical Calculations of Electronic Properties and Molecular Orbitals
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic characteristics of molecules. These calculations can determine the distribution of electrons within a molecule and the energies of its molecular orbitals, which are crucial for understanding its reactivity and stability.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key frontiers in molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests higher reactivity. nih.gov
For sulfonamide derivatives, DFT calculations have been used to compute these electronic parameters. nih.gov For instance, in a study on a related sulfonamide, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, DFT calculations with the B3LYP/6-31G(d,p) basis set were performed to analyze the HOMO and LUMO energies, which indicated that charge transfer occurs within the molecule. nih.gov Such calculations provide a foundational understanding of the electronic landscape of 1-Propanesulfonamide, N-phenyl-, predicting regions susceptible to electrophilic or nucleophilic attack.
Table 1: Representative Quantum Chemical Parameters
| Parameter | Description | Typical Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to ionization potential and electron-donating ability. mdpi.com |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron affinity and electron-accepting ability. mdpi.com |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A small gap suggests higher reactivity. mdpi.com |
| Electronegativity (χ) | A measure of an atom's ability to attract shared electrons. | Predicts chemical behavior. mdpi.com |
| Chemical Hardness (η) | Resistance to change in electron distribution. | A hard molecule has a large HOMO-LUMO gap. mdpi.com |
| Chemical Softness (S) | The reciprocal of hardness. | A soft molecule has a small HOMO-LUMO gap. mdpi.com |
This table presents a general overview of quantum chemical parameters and their significance. Specific values for 1-Propanesulfonamide, N-phenyl- would require dedicated computational studies.
Molecular Docking and Dynamics Simulations for Investigating Binding Interactions
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as 1-Propanesulfonamide, N-phenyl-, and a larger molecule, typically a protein receptor.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method helps in identifying key binding interactions, such as:
Hydrogen bonds: These are crucial non-covalent interactions involving a hydrogen atom and an electronegative atom like oxygen or nitrogen. irbbarcelona.org
Hydrophobic interactions: These occur between nonpolar regions of the ligand and the receptor.
Van der Waals forces: These are weak, short-range electrostatic attractions between uncharged molecules.
Salt bridges: These are bonds between oppositely charged residues. nih.gov
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, revealing the stability of the binding and any conformational changes that may occur. nih.gov By simulating the movements of atoms and molecules, MD can elucidate the flexibility of the ligand and the receptor, the role of solvent molecules, and the energetics of the binding process. irbbarcelona.orgresearchgate.net For example, MD simulations can track the root-mean-square deviation (RMSD) of the protein backbone to assess its stability upon ligand binding. nih.gov
In the context of sulfonamides, these simulations are instrumental in drug discovery, helping to understand how these compounds might interact with therapeutic targets like carbonic anhydrase or other enzymes. nih.gov
Conformational Landscape Analysis and Stereochemical Implications
The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov
For flexible molecules like 1-Propanesulfonamide, N-phenyl-, which has rotatable bonds in its propane (B168953) chain and around the sulfonamide linkage, multiple low-energy conformations can exist. Computational methods, such as quantum chemical calculations, can predict the relative stabilities of these conformers. nih.gov For example, studies on similar sulfonamides have shown the existence of different stable conformers, such as eclipsed and staggered forms, with small energy differences between them. nih.gov
The conformational landscape can have significant stereochemical implications. The specific arrangement of functional groups in space determines how the molecule can interact with a chiral environment, such as the active site of an enzyme. Understanding the preferred conformations is therefore critical for designing molecules with specific biological activities. Techniques like Nuclear Overhauser Effect (NOESY) spectroscopy can be used experimentally to determine the predominant molecular conformation in solution, which can then be compared with theoretical predictions. mdpi.com
Quantitative Structure-Activity Relationships (QSAR) in a Chemical Context
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The goal is to develop a mathematical model that can predict the activity of new, untested compounds based on their structural features. researchgate.net
In a chemical context, QSAR studies can correlate various molecular descriptors with properties like binding affinity or reactivity. These descriptors can be:
Electronic: such as atomic charges, dipole moment, and HOMO/LUMO energies.
Steric: related to the size and shape of the molecule, like molecular volume and surface area.
Hydrophobic: describing the molecule's lipophilicity, often represented by the partition coefficient (log P).
Topological: numerical indices that describe the connectivity of atoms in the molecule.
For sulfonamide derivatives, QSAR models have been developed to predict their inhibitory activity against various enzymes. nih.gov For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to create 3D models that visualize the regions of a molecule where modifications would likely lead to increased or decreased activity. frontiersin.org These models are valuable tools in medicinal chemistry for the rational design of more potent and selective compounds. frontiersin.orgnih.govnih.gov
Prediction of Reaction Pathways and Energetics
Computational chemistry can also be used to predict the feasibility and mechanism of chemical reactions involving 1-Propanesulfonamide, N-phenyl-. By calculating the potential energy surface of a reaction, chemists can identify the transition states and intermediates, and determine the activation energies.
For instance, theoretical calculations can be used to study the thermodynamics and kinetics of a reaction. scirp.org This involves calculating the change in enthalpy, entropy, and Gibbs free energy for the reaction, which indicates whether the reaction is favorable and spontaneous. The activation energy provides insight into the reaction rate.
Applications in Advanced Chemical Synthesis and Material Science
N-Phenylsulfonamides as Key Intermediates and Building Blocks in Complex Organic Synthesis
The N-phenylsulfonamide moiety is a cornerstone in the design and synthesis of a diverse array of complex organic molecules, including those with significant biological activity. While specific research focusing solely on 1-propanesulfonamide, N-phenyl- as a building block is not extensively documented, the broader class of N-phenylalkanesulfonamides serves as a crucial pharmacophore and a versatile synthetic handle.
Chemists utilize the N-phenylsulfonamide scaffold to create libraries of compounds for drug discovery and to synthesize key intermediates for target-oriented synthesis. For instance, derivatives of N-phenylsulfonamides have been synthesized and investigated for their inhibitory properties against various enzymes, highlighting their potential as therapeutic agents. A study on a series of N-phenylsulfonamide derivatives, synthesized from aniline (B41778), demonstrated their potent inhibitory effects on carbonic anhydrases and cholinesterases, enzymes implicated in conditions like glaucoma and Alzheimer's disease. nih.gov This underscores the value of the N-phenylsulfonamide core in medicinal chemistry.
Furthermore, the sulfonamide group can act as a directing group or a protecting group in multi-step syntheses, facilitating the construction of intricate molecular frameworks. The stability of the sulfonamide bond allows for a wide range of chemical transformations on other parts of the molecule without compromising the core structure. Recent advances in synthetic chemistry have focused on developing more stable and versatile building blocks for pharmaceuticals, with heterocyclic compounds playing a major role. sciencedaily.com The N-phenylsulfonamide scaffold can be a precursor to various heterocyclic systems.
A notable example, although a close derivative, is the synthesis of [3H]N-2-(4-(N-Benzamido)phenyl)propyl-2-propanesulfonamide, a potent AMPA receptor potentiator. researchgate.netacs.org The synthesis of this complex molecule highlights the utility of the propanesulfonamide core as a foundational element in constructing neurologically active compounds.
The following table provides examples of N-phenylsulfonamide derivatives and their applications as building blocks:
| Compound/Derivative Class | Application | Research Focus |
| General N-Phenylsulfonamides | Enzyme Inhibitors | Inhibition of carbonic anhydrase and cholinesterases for potential therapeutic use. nih.gov |
| [3H]N-2-(4-(N-Benzamido)phenyl)propyl-2-propanesulfonamide | AMPA Receptor Potentiator | Development of radioligands for studying neurological pathways. researchgate.netacs.org |
| N-Sulfonyl β-amino esters | Pharmaceutical Intermediates | Synthesis of precursors for β-amino acid containing drugs. nih.gov |
Role in Multi-Component Reactions and the Construction of Diverse Chemical Scaffolds
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. The efficiency and atom economy of MCRs make them highly attractive for generating diverse chemical libraries for drug discovery and materials science.
While specific examples of 1-propanesulfonamide, N-phenyl- in MCRs are not prevalent in the literature, the N-sulfonyl group is a well-established participant in such reactions. For example, a zinc-mediated, cobalt-catalyzed three-component reaction has been described for the synthesis of N-sulfonyl β-amino esters from sulfonylimines, acrylates, and organic bromides. nih.gov This methodology provides a direct route to valuable building blocks for pharmaceuticals and peptidomimetics. The N-phenylsulfonamide can be readily converted to the corresponding sulfonylimine, making it a potential substrate for this type of MCR.
The general structure of the N-phenylsulfonamide also lends itself to the design of novel MCRs for the synthesis of heterocyclic compounds. The nitrogen atom of the sulfonamide can act as a nucleophile, while the phenyl ring can be functionalized to participate in various cyclization reactions. The development of new MCRs is a continuous area of research, and the versatility of the N-phenylsulfonamide scaffold makes it a promising candidate for future applications in this field.
The table below summarizes the potential roles of N-phenylsulfonamide derivatives in MCRs:
| Reaction Type | Role of N-Phenylsulfonamide Derivative | Potential Products |
| Three-Component Reaction | Precursor to Sulfonylimine | N-Sulfonyl β-amino esters nih.gov |
| Novel MCRs | Nucleophilic Component/Scaffold | Diverse Heterocyclic Compounds |
Development of Catalytic Systems and Ligands Featuring N-Phenylsulfonamide Moieties
The field of asymmetric catalysis heavily relies on the design and synthesis of chiral ligands that can effectively control the stereochemical outcome of a reaction. The N-phenylsulfonamide framework has emerged as a valuable scaffold for the development of novel P,N ligands, which are an important class of ligands for asymmetric catalysis. rsc.orgalbany.eduresearchgate.net
Although direct applications of 1-propanesulfonamide, N-phenyl- as a ligand are not widely reported, related N-phenylsulfonamide derivatives have been incorporated into chiral ligands for various metal-catalyzed reactions. The sulfonamide nitrogen, in conjunction with another donor atom (like phosphorus), can coordinate to a metal center, creating a chiral environment that influences the selectivity of the catalytic transformation. The steric and electronic properties of the N-phenylsulfonamide moiety can be readily tuned by modifying the substituents on the phenyl ring or the alkyl chain, allowing for the fine-tuning of the ligand's performance.
Research in this area has demonstrated the utility of non-planar ONNO ligands, such as those derived from salen, salalen, and salan, in asymmetric catalysis. rsc.org These studies provide a conceptual framework for designing new chiral ligands based on the N-phenylsulfonamide scaffold. The development of such ligands could lead to more efficient and selective catalysts for a wide range of organic transformations, including hydrogenations, cross-coupling reactions, and cycloadditions.
Key features of N-phenylsulfonamide-based ligands are highlighted in the table below:
| Ligand Feature | Advantage in Catalysis | Potential Applications |
| Chiral N-Phenylsulfonamide Backbone | Creates a defined chiral pocket around the metal center. | Asymmetric hydrogenation, allylic alkylation. |
| Tunable Steric and Electronic Properties | Allows for optimization of catalyst activity and selectivity. | Various metal-catalyzed cross-coupling reactions. |
| Strong Coordination to Metal Centers | Forms stable and active catalytic species. | Enantioselective synthesis of complex molecules. |
Integration into Polymer Chemistry and Advanced Material Design
The incorporation of specific functional groups into polymer backbones is a key strategy for designing advanced materials with tailored properties. The N-phenylsulfonamide moiety, with its combination of a flexible alkyl chain, a polar sulfonamide group, and a rigid aromatic ring, offers unique opportunities for polymer modification and the creation of novel materials.
While the direct polymerization of 1-propanesulfonamide, N-phenyl- is not a common practice, the introduction of the N-phenylsulfonamide unit as a pendant group or as part of the polymer backbone can significantly influence the material's properties. For example, research on amide polymers based on N-phenyl-p-phenylenediamine with α-olefins-co-maleic anhydride (B1165640) has shown that such structures can act as multifunctional additives for lubricants. researchgate.net Although not a direct analogue, this study demonstrates the potential of incorporating N-phenylamide-type structures to enhance properties like thermal stability, dispersancy, and anti-corrosion.
The sulfonamide group can participate in hydrogen bonding, which can enhance the thermal and mechanical properties of the polymer. The phenyl group can contribute to the polymer's rigidity and thermal stability. Furthermore, the N-phenylsulfonamide unit can be functionalized to introduce other desired properties, such as flame retardancy, conductivity, or photoresponsiveness.
The potential applications of polymers incorporating N-phenylsulfonamide moieties are diverse and include:
High-performance plastics: For applications requiring high thermal stability and mechanical strength.
Functional coatings: To provide surfaces with specific properties like scratch resistance or anti-fouling capabilities.
Membranes for separation processes: Where the polarity of the sulfonamide group can influence transport properties.
Materials for electronic devices: By incorporating conductive or photoactive functionalities.
The following table summarizes the potential impact of incorporating N-phenylsulfonamide units into polymers:
| Polymer Property | Effect of N-Phenylsulfonamide Moiety | Potential Application Area |
| Thermal Stability | Increased due to rigidity of the phenyl group and potential for hydrogen bonding. | High-performance engineering plastics. |
| Mechanical Strength | Enhanced through intermolecular interactions. | Structural components, composites. |
| Adhesion | Improved due to the polar nature of the sulfonamide group. | Adhesives, coatings. |
| Functionalization | The phenyl ring and nitrogen atom provide sites for further chemical modification. | Smart materials, sensors. |
Molecular Recognition and Ligand Protein Interactions of N Phenylsulfonamides Non Clinical Focus
Characterization of Binding Modes and Interaction Mechanisms with Target Biomolecules
The interaction of N-phenylsulfonamide derivatives with their target biomolecules is primarily governed by a combination of hydrogen bonds, hydrophobic interactions, and π-stacking interactions. biorxiv.org The specific nature of these interactions dictates the orientation and affinity of the ligand within the binding pocket.
For instance, in the context of metabotropic glutamate (B1630785) receptor subtype 4 (mGlu4) positive allosteric modulators (PAMs), the N-phenylsulfonamide moiety plays a crucial role in anchoring the molecule within the receptor. nih.gov X-ray crystallography and molecular modeling studies of similar ligand-protein complexes have revealed that the sulfonamide group often acts as a hydrogen bond acceptor, interacting with backbone amides or specific amino acid side chains within the binding site. biorxiv.org The phenyl ring, in turn, frequently engages in hydrophobic and π-stacking interactions with aromatic residues such as tyrosine, phenylalanine, and tryptophan. biorxiv.org
In the case of inhibitors of the PD-1/PD-L1 protein-protein interaction, a terphenyl-based scaffold, which can be seen as an extended N-phenyl system, has been shown to be effective. nih.gov High-resolution structural analysis of a potent inhibitor in complex with PD-L1 identified key interactions at the molecular level, demonstrating the importance of the aromatic rings in establishing effective binding. nih.gov The inhibition of protein-protein interactions (PPIs) by small molecules like N-phenylsulfonamides often involves the mimicry of key interactions of the natural protein binding partner. biorxiv.org
The binding of N-phenylsulfonamide-based antagonists to the androgen receptor (AR) provides another example of specific molecular recognition. nih.gov These compounds target the activation function 2 (AF2) region of the AR, a site critical for its transcriptional function. nih.gov The binding mode in this case involves a series of hydrophobic interactions and hydrogen bonds that stabilize the antagonist within the AF2 pocket, thereby preventing the conformational changes required for receptor activation. nih.gov
Table 1: Key Interactions of N-Phenylsulfonamide Derivatives with Target Biomolecules
| Target Biomolecule | N-Phenylsulfonamide Derivative Type | Key Interacting Residues (Example) | Predominant Interaction Types |
| Metabotropic Glutamate Receptor 4 (mGlu4) | Positive Allosteric Modulator | Not explicitly detailed in the provided text | Hydrogen Bonding, Hydrophobic Interactions |
| Programmed Death-Ligand 1 (PD-L1) | Terphenyl-based Inhibitor | Not explicitly detailed in the provided text | π-stacking, Hydrophobic Interactions |
| Androgen Receptor (AF2 domain) | Antagonist | Not explicitly detailed in the provided text | Hydrophobic Interactions, Hydrogen Bonding |
Structure-Binding Affinity Relationship Studies from a Chemical Perspective
The binding affinity of N-phenylsulfonamide derivatives can be significantly influenced by chemical modifications to the core structure. Structure-activity relationship (SAR) studies systematically explore how changes in substituents on the phenyl ring and the sulfonamide group impact binding potency. nih.govyoutube.com
For a series of 4-(phenylsulfamoyl)phenylacetamide compounds acting as mGlu4 PAMs, an iterative parallel synthesis approach was employed to explore the SAR. nih.govnih.gov This led to the discovery of VU0364439, which demonstrated a high potency with an EC50 of 19.8 nM. nih.govnih.gov The study highlighted that modifications to the heteroarylamide portion of the molecule had a significant impact on potency. nih.gov
In the development of inhibitors for solute carrier family 10 (SLC10) members, including ASBT, NTCP, and SOAT, a comparative analysis of newly synthesized and commercially available phenylsulfonylamino-benzanilide derivatives was conducted. nih.gov This research aimed to systematically analyze the structure-activity relationships to determine the potential for preclinical development. nih.gov
The general principles of sulfonamide SAR indicate that the para-amino group on the benzene (B151609) ring is often crucial for activity. youtube.com Substitution on the N1 nitrogen of the sulfonamide group can lead to potent compounds, often with heterocyclic ring systems, which can enhance potency and modulate physicochemical properties. youtube.com
Table 2: Structure-Activity Relationship Highlights for N-Phenylsulfonamide Derivatives
| Compound Class | Target | Key Structural Modifications | Impact on Binding Affinity | Reference Compound/Potency |
| 4-(phenylsulfamoyl)phenylacetamides | mGlu4 | Heteroarylamide variations | Significant changes in potency | VU0364439 (19.8 nM) nih.govnih.gov |
| Phenylsulfonylamino-benzanilides | SLC10 carriers (ASBT, NTCP, SOAT) | Substitutions on the benzanilide (B160483) and phenylsulfonylamino moieties | Modulation of potency and target selectivity | S1647 nih.gov |
| General Sulfonamides | Various | Substitution on N1 nitrogen with heterocyclic rings | Increased potency and improved properties | Sulfamethoxazole youtube.com |
Allosteric Modulation Investigations of Protein Function using N-Phenylsulfonamide Chemical Probes
N-phenylsulfonamide derivatives have emerged as valuable chemical probes for investigating the allosteric modulation of protein function. nih.govnih.govnih.govljmu.ac.uk Allosteric modulators bind to a site on the protein that is distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the protein's activity.
A notable example is the use of N-phenylsulfonamides as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 4 (mGlu4). nih.govnih.gov Compounds such as VU0364439 have been identified through high-throughput screening and subsequent optimization, demonstrating potentiation of the receptor's response to its endogenous ligand, glutamate. nih.govnih.gov These compounds serve as valuable tools to study the role of mGlu4 in the central nervous system. nih.gov
Similarly, N-phenylsulfonamides have been developed as PAMs for AMPA receptors. nih.gov For example, N-[(2S)-5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide (UoS12258) is a selective AMPA receptor PAM that enhances synaptic transmission. nih.gov Such compounds are instrumental in probing the therapeutic potential of AMPA receptor modulation.
The 1,3-diphenylpropan-1-one scaffold, which shares structural similarities with N-phenylsulfonamides, has been shown to produce both negative and positive allosteric modulators of α7 nicotinic acetylcholine (B1216132) receptors (nAChRs), depending on the substituents. nih.gov This highlights the subtle structural changes that can switch a compound's modulatory effect.
Table 3: Examples of N-Phenylsulfonamide-based Allosteric Modulators
| Compound/Class | Target Receptor | Type of Modulation | Key Finding |
| VU0364439 | mGlu4 | Positive Allosteric Modulator (PAM) | Most potent mGlu4 PAM reported to date (19.8 nM). nih.govnih.gov |
| UoS12258 | AMPA Receptor | Positive Allosteric Modulator (PAM) | Enhances AMPA receptor-mediated synaptic transmission. nih.gov |
| 1,3-diphenylpropan-1-ones | α7 nAChR | Positive or Negative Allosteric Modulator | Substituents determine the type of modulation. nih.gov |
Design and Synthesis of N-Phenylsulfonamide-based Chemical Probes for Receptor Research
The rational design and synthesis of N-phenylsulfonamide-based chemical probes are crucial for advancing our understanding of receptor biology. youtube.commdpi.com These probes are often designed to incorporate specific features, such as reporter groups for detection or reactive moieties for covalent labeling.
The synthesis of novel N-phenylsulfonamide derivatives often starts from simple aromatic amines like aniline (B41778). nih.gov A common synthetic route involves the reaction of an aniline derivative with a sulfonyl chloride. For instance, the synthesis of 4-(acetylamino)benzenesulfonyl chloride from N-phenylacetamide is a key step in producing various sulfonamide derivatives.
For receptor research, radiolabeled probes are particularly valuable. An example is the synthesis of [3H]N-2-(4-(N-benzamido)phenyl)propyl-2-propanesulfonamide, a novel AMPA receptor potentiator and radioligand. The tritium (B154650) label allows for quantitative binding studies and autoradiography to map receptor distribution.
The design of chemical probes can also involve "click" chemistry, where an alkyne-derivatized N-phenylsulfonamide can be coupled with an azide-bearing payload, such as a fluorescent dye or an affinity tag. mdpi.com This modular approach allows for the facile creation of a diverse range of probes for various applications.
Future Research Directions and Emerging Trends in N Phenylsulfonamide Chemistry
Development of Novel and More Efficient Synthetic Methodologies
The synthesis of N-phenylsulfonamides is moving towards more efficient, sustainable, and versatile methods. Traditional approaches are being challenged by innovative strategies that offer higher yields, milder reaction conditions, and greater functional group tolerance.
One emerging trend is the development of metal-free, one-pot synthesis protocols. For instance, a method for synthesizing sulfonamides from nitroarenes and arylsulfonyl chlorides has been described that is promoted by diboronic acid in water, an environmentally benign solvent. This approach avoids the use of toxic reagents and allows for the formation of various arylsulfonamides in moderate to good yields.
Catalysis is also at the forefront of synthetic innovation. Nickel-catalyzed cross-coupling reactions are being explored for the formation of the crucial C-N bond between sulfonamides and aryl electrophiles. nih.gov These methods provide access to a wide array of N-aryl and N-heteroaryl sulfonamide structures. nih.gov Photosensitized nickel catalysis, for example, represents a highly efficient route for this transformation. nih.gov Furthermore, some N-phenylsulfonamide derivatives themselves are being investigated as organo-catalysts. researchgate.net For example, N-(Phenylsulfonyl)benzenesulfonamide has been reported as a new organo-catalyst for the synthesis of 2-aryl-4,5-diphenyl-1H-imidazoles. researchgate.net
Eco-friendly protocols are also gaining traction. A visible-light-triggered synthesis of sulfonamides has been developed that proceeds via an electron donor-acceptor (EDA) complex in the green solvent 2-methyltetrahydrofuran (B130290) (MeTHF). This method is notable for its mild, room-temperature conditions and the absence of a base, photocatalyst, or transition metals. Another approach utilizes molecular iodine as a catalyst and t-butyl hydroperoxide as an oxidant in water for the sulfonylation of tert-amines.
The table below summarizes some novel synthetic approaches for sulfonamides.
| Synthetic Approach | Key Features | Catalysts/Reagents |
| Metal-Free One-Pot Synthesis | Environmentally friendly, avoids toxic reagents | Diboronic acid |
| Nickel-Catalyzed Cross-Coupling | High efficiency for C-N bond formation | Nickel catalysts, photosensitizers |
| Visible-Light-Triggered Synthesis | Mild conditions, no base or metal catalyst | Electron Donor-Acceptor (EDA) complex |
| Iodine-Catalyzed Sulfonylation | Eco-friendly, uses water as solvent | Molecular iodine, t-butyl hydroperoxide |
Exploration of Advanced Spectroscopic and Structural Techniques for Deeper Molecular Insights
A deeper understanding of the three-dimensional structure and dynamic behavior of N-phenylsulfonamides is crucial for designing new molecules with specific properties. Advanced spectroscopic techniques are indispensable tools in this endeavor, providing detailed information at the molecular level.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques like COSY, HMQC, and HMBC, is fundamental for elucidating the precise connectivity and spatial arrangement of atoms within N-phenylsulfonamide molecules. nih.gov These techniques are routinely used to confirm the successful synthesis of new derivatives. nih.gov
Mass spectrometry (MS) has also seen significant advancements. mdpi.com High-resolution mass spectrometry (HRMS) with techniques like electrospray ionization (ESI) allows for the precise determination of molecular weights, confirming the elemental composition of newly synthesized N-phenylsulfonamides. nih.gov Advanced MS techniques, such as matrix-assisted laser desorption-ionization time-of-flight (MALDI-TOF) MS and liquid chromatography-electrospray ionization (LC-ESI) MS, are powerful tools for analyzing complex mixtures and identifying unknown compounds. mdpi.com
X-ray crystallography remains the gold standard for determining the solid-state structure of molecules, providing unambiguous information about bond lengths, bond angles, and intermolecular interactions. This technique can be employed to validate the results of computational modeling and to understand how N-phenylsulfonamides interact with their biological targets.
The table below highlights some advanced spectroscopic techniques and their applications in the study of N-phenylsulfonamides.
| Spectroscopic Technique | Information Obtained | Application in N-Phenylsulfonamide Chemistry |
| 2D NMR (COSY, HMQC, HMBC) | Atomic connectivity, spatial relationships | Structural elucidation of new derivatives. nih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight, elemental formula | Confirmation of molecular identity. nih.gov |
| X-ray Crystallography | 3D molecular structure, intermolecular interactions | Validation of computational models, study of binding modes. |
| Infrared (IR) Spectroscopy | Presence of functional groups | Characterization of molecular vibrations. |
Computational Design and Predictive Modeling for Targeted N-Phenylsulfonamide Architectures
Computational chemistry has become an integral part of modern chemical research, enabling the design of molecules with desired properties before their synthesis. For N-phenylsulfonamides, computational tools are being used to predict their behavior and to guide the development of new architectures for specific applications.
Molecular dynamics (MD) simulations are employed to study the dynamic interactions between N-phenylsulfonamides and biological macromolecules. For instance, MD simulations have been used to investigate the unbinding of phenylsulfonamide from carbonic anhydrase II, revealing the key residues and interactions that govern the binding process. This information is invaluable for the rational design of more potent enzyme inhibitors.
Quantitative Structure-Activity Relationship (QSAR) studies are another powerful computational approach. By correlating the structural features of a series of N-phenylsulfonamides with their measured activity, QSAR models can be developed to predict the activity of new, unsynthesized compounds. This allows for the virtual screening of large libraries of molecules and the prioritization of candidates for synthesis.
Computational methods are also being developed to rapidly map protein interaction surfaces. By computationally screening positions for the insertion of N-linked glycans, it is possible to identify epitopes and binding interfaces. This approach could be adapted to study the interactions of N-phenylsulfonamides with their biological targets.
The table below outlines some computational approaches and their applications in N-phenylsulfonamide research.
| Computational Method | Application | Example |
| Molecular Dynamics (MD) Simulations | Studying dynamic interactions with biomolecules | Investigating the unbinding of phenylsulfonamide from carbonic anhydrase II. |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting the activity of new compounds | Guiding the design of enzyme inhibitors. |
| Computational Epitope Mapping | Identifying protein binding sites | Designing N-phenylsulfonamides with specific biological targets. |
Expansion of Applications in Chemical Biology, excluding therapeutic or clinical outcomes
Chemical biology utilizes chemical tools to study and manipulate biological systems. N-phenylsulfonamides are emerging as versatile scaffolds for the development of such tools, moving beyond their traditional roles.
One key area of application is in the design of enzyme inhibitors for research purposes. N-phenylsulfonamide derivatives have been synthesized and shown to be potent inhibitors of enzymes like carbonic anhydrases and cholinesterases. These inhibitors can be used as chemical probes to study the function of these enzymes in biological pathways.
Another emerging application is the development of biosensors. By coupling the N-phenylsulfonamide scaffold to a reporter molecule, it may be possible to create sensors that can detect specific analytes or changes in the cellular environment. The development of a computational protocol to redesign a plant receptor to bind to specific small molecules demonstrates the potential for creating novel biosensors.
The table below provides examples of the expanding applications of N-phenylsulfonamides in chemical biology.
| Application Area | Description | Research Example |
| Enzyme Inhibition Probes | Use of N-phenylsulfonamides to study enzyme function | Inhibition of carbonic anhydrase and cholinesterase for in vitro studies. |
| Biosensor Development | Creation of molecular tools for detecting biological analytes | Redesign of receptors to bind target molecules. |
| Protein Labeling | Tagging proteins for visualization and study | Development of sulfonamide-based probes for protein modification. |
Interdisciplinary Research Integrating N-Phenylsulfonamide Chemistry with Other Scientific Fields
The versatility of the N-phenylsulfonamide scaffold is leading to its exploration in a variety of scientific fields beyond its traditional applications. This interdisciplinary research is opening up new avenues for innovation.
In the field of materials science , organic molecules are being investigated as corrosion inhibitors for metals. While not specifically focused on 1-Propanesulfonamide, N-phenyl-, the principles of using organic compounds containing heteroatoms like sulfur and nitrogen to protect metal surfaces are relevant. The adsorption of these molecules onto the metal surface forms a protective layer that prevents corrosion. The N-phenylsulfonamide structure, with its combination of an aromatic ring, a sulfonamide group, and an alkyl chain, possesses features that could be exploited for this purpose.
In catalysis , N-phenylsulfonamide derivatives are being explored as organo-catalysts. researchgate.net The use of small organic molecules to catalyze chemical reactions is a rapidly growing area of research, offering a more sustainable alternative to traditional metal-based catalysts. researchgate.net The report of N-(Phenylsulfonyl)benzenesulfonamide as a catalyst for the synthesis of imidazoles highlights the potential of this class of compounds to facilitate important chemical transformations. researchgate.net
The table below illustrates potential interdisciplinary applications of N-phenylsulfonamide chemistry.
| Interdisciplinary Field | Potential Application | Rationale |
| Materials Science | Corrosion inhibitors | The N-phenylsulfonamide structure contains heteroatoms that can adsorb onto metal surfaces. |
| Catalysis | Organo-catalysts | N-phenylsulfonamide derivatives have been shown to catalyze organic reactions. researchgate.net |
| Environmental Chemistry | Sensors for pollutants | The scaffold could be functionalized to selectively bind to environmental contaminants. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
